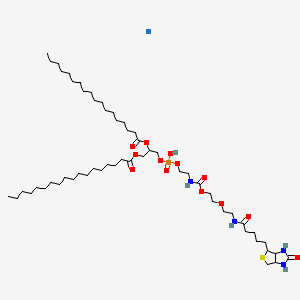
CID 156591919
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156591919” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Chemical Reactions Analysis
CID 156591919 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds.
Scientific Research Applications
CID 156591919 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may serve as a probe or tool for studying biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Additionally, in industry, this compound might be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 156591919 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its use. For example, in a biological setting, this compound might inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, CID 156591919 stands out due to its unique chemical structure and properties. Similar compounds may include those with analogous functional groups or structural motifs. For instance, compounds with similar molecular weights or chemical functionalities may exhibit comparable reactivity and applications. this compound’s specific interactions and effects may differ, highlighting its uniqueness in scientific research.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its preparation methods, chemical reactions, and applications make it a valuable tool for chemists, biologists, and medical researchers. Understanding its mechanism of action and comparing it with similar compounds further underscores its importance and uniqueness.
Properties
Molecular Formula |
C56H105N4NaO13PS |
|---|---|
Molecular Weight |
1128.5 g/mol |
InChI |
InChI=1S/C56H105N4O13PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-52(62)70-45-48(73-53(63)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-72-74(66,67)71-42-40-58-56(65)69-44-43-68-41-39-57-51(61)36-34-33-35-50-54-49(47-75-50)59-55(64)60-54;/h48-50,54H,3-47H2,1-2H3,(H,57,61)(H,58,65)(H,66,67)(H2,59,60,64); |
InChI Key |
ZLACUSWIJZHDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
Related CAS |
385437-57-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


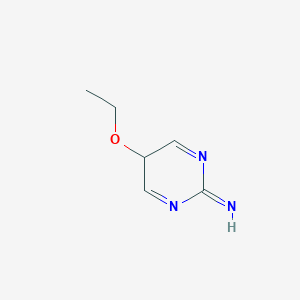
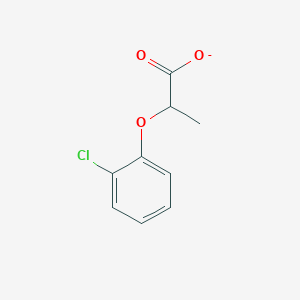

![1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea](/img/structure/B12347552.png)
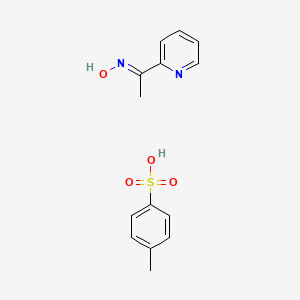

![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347577.png)
![3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate](/img/structure/B12347582.png)
![[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12347591.png)
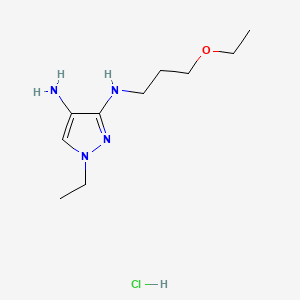

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)

